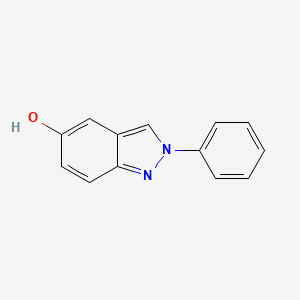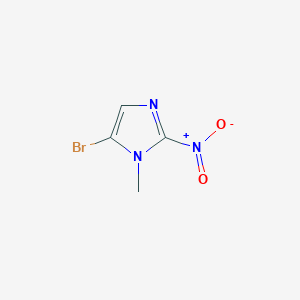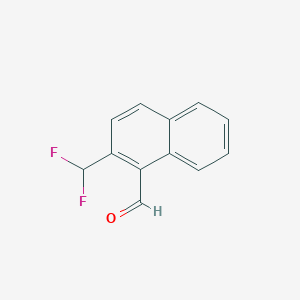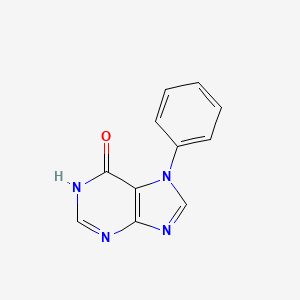
2-Phenyl-2H-indazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a phenyl group attached to the second position of the indazole ring, with a hydroxyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the reaction of 2-bromobenzaldehydes with primary amines and sodium azide in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of this compound often utilizes optimized synthetic routes to ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability. For instance, a copper-catalyzed synthesis using 2-bromobenzaldehydes and primary amines can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-2H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antihypertensive, and antidepressant properties.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2H-indazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindole: Similar structure but lacks the hydroxyl group at the fifth position.
2-Phenylbenzimidazole: Contains a benzimidazole ring instead of an indazole ring.
2-Phenyl-1H-indazole: Similar structure but with a hydrogen atom instead of a hydroxyl group at the fifth position.
Uniqueness
2-Phenyl-2H-indazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional hydrogen bonding and reactivity, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
848142-51-8 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-phenylindazol-5-ol |
InChI |
InChI=1S/C13H10N2O/c16-12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9,16H |
Clé InChI |
OPWSJKBKMBTGDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)



![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)

![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
